molecular formula C6H7F3O2 B1595361 Ethyl 4,4,4-trifluorocrotonate CAS No. 406-10-0

Ethyl 4,4,4-trifluorocrotonate

Cat. No.: B1595361
CAS No.: 406-10-0
M. Wt: 168.11 g/mol
InChI Key: ZKRJCMKLCDWROR-UHFFFAOYSA-N
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Safety and Hazards

Ethyl 4,4,4-trifluorocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl 4,4,4-trifluorocrotonate is a general reagent to synthesize enantiopure trifluoromethyl-functionalized products . Its applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from this compound . This suggests that this compound could have potential future applications in the synthesis of other trifluoromethyl-functionalized products.

Mechanism of Action

Target of Action

Ethyl 4,4,4-trifluorocrotonate is a chemical compound that primarily targets the Michael reaction . This reaction is a nucleophilic addition of a carbanion or another nucleophile to an alpha, beta unsaturated carbonyl compound. It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds .

Mode of Action

The compound interacts with its targets through a diastereoselective Michael addition reaction . In this reaction, this compound adds to ethyl crotonate . The Michael reaction between this compound and a Ni (II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone was studied .

Biochemical Pathways

The compound affects the Michael addition pathway . This pathway involves the addition of a nucleophile to a compound with a multiple bond, leading to the formation of a single bond. The downstream effects of this pathway include the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a boiling point of 114-115 °c and a density of 1125 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid . These compounds can be used in further reactions to synthesize various active molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated area to avoid respiratory irritation . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability .

Biochemical Analysis

. . This article will delve into the biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, metabolic pathways, transport and distribution, and subcellular localization of Ethyl 4,4,4-trifluorocrotonate.

Biochemical Properties

This compound is known to undergo diastereoselective Michael addition reactions

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to undergo diastereoselective Michael addition reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluorocrotonate can be synthesized through the Michael addition reaction. This involves the reaction between ethyl crotonate and a trifluoromethylating agent under specific conditions . The reaction typically requires a base catalyst and is carried out at room temperature to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 4,4,4-trifluorocrotonate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 4,4,4-trifluorocrotonate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Bromine", "Sodium ethoxide", "Sodium hydride", "1,1,1-trifluoro-2-bromoethane" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with bromine in the presence of sodium ethoxide to form ethyl 2-bromoacetoacetate.", "Step 2: Ethyl 2-bromoacetoacetate is then reacted with sodium hydride to form ethyl 2-bromo-3-hydroxybutyrate.", "Step 3: Finally, ethyl 2-bromo-3-hydroxybutyrate is reacted with 1,1,1-trifluoro-2-bromoethane in the presence of a base to form Ethyl 4,4,4-trifluorocrotonate." ] }

CAS No.

406-10-0

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

ethyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3

InChI Key

ZKRJCMKLCDWROR-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC(F)(F)F

Canonical SMILES

CCOC(=O)C=CC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 4,4,4-trifluorocrotonate in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily serving as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] Its structure allows for the introduction of a trifluoromethyl group into target molecules, a modification often sought after in medicinal chemistry and materials science due to the unique properties the trifluoromethyl group imparts.

Q2: What is known about the stereochemistry of reactions involving this compound?

A2: Studies have shown that this compound exhibits stereoselectivity in Diels-Alder reactions. For instance, its reaction with 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favors the formation of the (1RS,2RS,3SR,4RS) (exo-carboxylate) bicyclo[2.2.2]octene isomers. [, ] This stereochemical preference can be attributed to electronic and steric factors influencing the transition state of the cycloaddition.

Q3: Beyond its role as a reagent, has this compound been explored in other contexts?

A4: Interestingly, derivatives of this compound have been used to synthesize fluorinated dendrimers. [] Researchers synthesized water-soluble poly(amidoamine) (PAMAM) dendrimer derivatives by reacting PAMAM dendrimers with a mixture of this compound and methyl acrylate. These fluorinated dendrimers were then studied for their diffusion properties within bicontinuous cubic phases, offering insights into their potential for drug delivery applications.

Q4: What are the safety considerations when working with this compound?

A5: this compound should always be handled with caution in a well-ventilated area or under a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling. It is crucial to consult the safety data sheet before working with this compound.

Q5: What are some industrial applications of this compound?

A6: this compound serves as a crucial intermediate in the synthesis of certain insecticides. [] Its role highlights the practical implications of this compound beyond academic research, contributing to the development of products with agricultural applications.

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